6-(Trifluoromethoxy)indoline
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Overview
Description
6-(Trifluoromethoxy)indoline is a chemical compound with the molecular formula C9H8F3NO. It is a derivative of indoline, where a trifluoromethoxy group is attached to the sixth position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)indoline typically involves the introduction of the trifluoromethoxy group into the indoline structure. One common method is the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)indoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives .
Scientific Research Applications
6-(Trifluoromethoxy)indoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)indoline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Indoline: The parent compound without the trifluoromethoxy group.
Fluorinated Indoles: Compounds with fluorine atoms attached to the indole ring.
Trifluoromethylated Indoles: Indoles with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 6-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFUAUSGMISVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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